molecular formula C20H18ClN3O4 B2698667 ethyl 1-{[(3-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 899949-56-5

ethyl 1-{[(3-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B2698667
CAS No.: 899949-56-5
M. Wt: 399.83
InChI Key: RDYHZJLPNHQWNY-UHFFFAOYSA-N
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Description

ethyl 1-{[(3-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound that belongs to the class of naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{[(3-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-chloroaniline with ethyl acetoacetate under acidic conditions to form an intermediate, which is then cyclized to produce the naphthyridine core. The final step involves the esterification of the carboxyl group with ethanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

ethyl 1-{[(3-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo groups to hydroxyl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 1-{[(3-chlorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological pathways. For example, it may inhibit DNA gyrase in bacteria, leading to the inhibition of bacterial replication .

Properties

IUPAC Name

ethyl 1-[2-(3-chloroanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c1-3-28-20(27)16-10-24(19-15(18(16)26)8-7-12(2)22-19)11-17(25)23-14-6-4-5-13(21)9-14/h4-10H,3,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYHZJLPNHQWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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